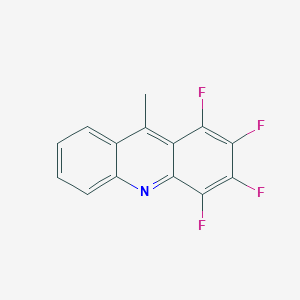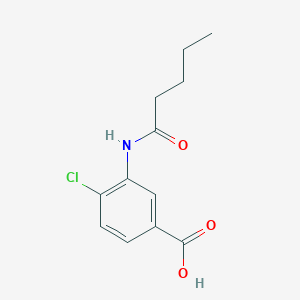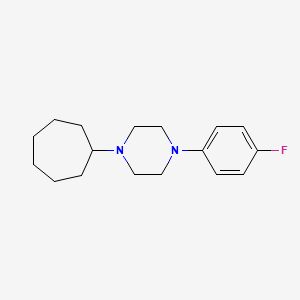![molecular formula C17H20O3 B5194642 1-[3-(3-methoxyphenoxy)propoxy]-2-methylbenzene](/img/structure/B5194642.png)
1-[3-(3-methoxyphenoxy)propoxy]-2-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(3-methoxyphenoxy)propoxy]-2-methylbenzene, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is widely used in scientific research to study the role of β2-adrenergic receptors in various physiological and pathological conditions.
Mecanismo De Acción
1-[3-(3-methoxyphenoxy)propoxy]-2-methylbenzene 118,551 works by selectively blocking the β2-adrenergic receptors. These receptors are present in various tissues, including the lungs, heart, and skeletal muscles. When activated, β2-adrenergic receptors increase the production of cyclic AMP, which leads to relaxation of smooth muscles and increased heart rate. By blocking these receptors, 1-[3-(3-methoxyphenoxy)propoxy]-2-methylbenzene 118,551 reduces the effects of β2-adrenergic receptor activation.
Biochemical and Physiological Effects
1-[3-(3-methoxyphenoxy)propoxy]-2-methylbenzene 118,551 has various biochemical and physiological effects. It reduces airway hyperresponsiveness in asthma and COPD patients by blocking the β2-adrenergic receptors in the lungs. It also reduces the heart rate and contractility in patients with heart failure by blocking the β2-adrenergic receptors in the heart. In addition, 1-[3-(3-methoxyphenoxy)propoxy]-2-methylbenzene 118,551 has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[3-(3-methoxyphenoxy)propoxy]-2-methylbenzene 118,551 has several advantages for lab experiments. It is a highly selective β2-adrenergic receptor antagonist, which means that it does not affect other receptors in the body. This makes it a useful tool for studying the specific effects of β2-adrenergic receptor activation. However, 1-[3-(3-methoxyphenoxy)propoxy]-2-methylbenzene 118,551 has some limitations. It has a relatively short half-life, which means that it needs to be administered frequently in experiments. It also has low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 1-[3-(3-methoxyphenoxy)propoxy]-2-methylbenzene 118,551. One area of research is to investigate the effects of 1-[3-(3-methoxyphenoxy)propoxy]-2-methylbenzene 118,551 on β2-adrenergic receptor signaling in different tissues. Another area is to study the effects of 1-[3-(3-methoxyphenoxy)propoxy]-2-methylbenzene 118,551 in animal models of various diseases, such as asthma, COPD, and heart failure. Additionally, research could focus on developing new β2-adrenergic receptor antagonists with improved pharmacokinetic properties and selectivity.
Métodos De Síntesis
1-[3-(3-methoxyphenoxy)propoxy]-2-methylbenzene 118,551 can be synthesized by reacting 3-(3-methoxyphenoxy)propylmagnesium bromide with 2-methylbenzyl chloride in the presence of a palladium catalyst. The resulting product is then purified by column chromatography to obtain pure 1-[3-(3-methoxyphenoxy)propoxy]-2-methylbenzene 118,551.
Aplicaciones Científicas De Investigación
1-[3-(3-methoxyphenoxy)propoxy]-2-methylbenzene 118,551 is widely used in scientific research to study the role of β2-adrenergic receptors in various physiological and pathological conditions. It is used to investigate the role of β2-adrenergic receptors in asthma, chronic obstructive pulmonary disease (COPD), heart failure, and other cardiovascular diseases. It is also used to study the effects of β2-adrenergic receptor antagonists on glucose metabolism, lipid metabolism, and insulin sensitivity.
Propiedades
IUPAC Name |
1-methoxy-3-[3-(2-methylphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3/c1-14-7-3-4-10-17(14)20-12-6-11-19-16-9-5-8-15(13-16)18-2/h3-5,7-10,13H,6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDQJPPLXVXDDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCOC2=CC=CC(=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-thienyl)-3-(4-thiomorpholinylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5194574.png)

![4-[3-(trifluoromethyl)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5194586.png)


![1-(methylsulfonyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5194604.png)
![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5194608.png)
![1-isopropyl-2-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B5194611.png)

![1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5194618.png)

![N,N-diethyl-2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethanamine](/img/structure/B5194627.png)
![N-[4-(N-{[(2,4-difluorophenyl)amino]carbonothioyl}ethanehydrazonoyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5194633.png)
![5-{3-bromo-5-methoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5194636.png)